Boc-5-bromo-DL-tryptophan
Description
Contextualizing Modified Amino Acids in Peptide and Protein Science
The twenty proteinogenic amino acids form the fundamental basis of peptides and proteins, yet nature itself often modifies these structures to enhance their function and stability. rsc.org Scientists have taken cues from this natural diversity, increasingly incorporating non-natural amino acids (NNAAs) into peptide and protein design. rsc.orgabyntek.com These modifications are not merely academic exercises; they offer tangible benefits by improving the physicochemical and pharmacokinetic profiles of peptides. rsc.org
The introduction of NNAAs can lead to enhanced metabolic stability, greater resistance to enzymatic degradation, improved binding affinity, and increased cell permeability. rsc.orgamericanpeptidesociety.org Strategies such as the use of D-amino acids, N-methylation, and the incorporation of amino acid analogs with altered side chains are employed to create peptides with superior therapeutic potential. abyntek.comamericanpeptidesociety.orgbachem.com This field, known as peptidomimetics, aims to create molecules that mimic natural peptides but possess enhanced durability and bioavailability. americanpeptidesociety.orgrsc.org
Significance of Halogenated Tryptophan Derivatives in Chemical Biology and Medicinal Chemistry Research
Halogenated compounds play a critical role across the pharmaceutical, agrochemical, and materials science industries due to their enhanced biological activities and stability. technologypublisher.com The precise introduction of a halogen atom, such as bromine or chlorine, into an organic molecule can significantly improve its efficacy, selectivity, and metabolic stability. technologypublisher.com
Tryptophan derivatives, in particular, are a class of aromatic compounds with diverse and vital functions, including acting as precursors to neurotransmitters like serotonin (B10506). frontiersin.org Halogenated tryptophan derivatives are especially valuable as they serve as important intermediates or core components of active substances in the pharmaceutical and chemical sectors. frontiersin.org Research has shown that halogenated tryptophan analogues can exhibit potent biological effects, such as trypanocidal activity against the parasite responsible for human African trypanosomiasis by disrupting its amino acid metabolism. nih.govplos.org The development of biosynthetic methods to produce these halogenated tryptophans offers a greener alternative to traditional chemical synthesis. technologypublisher.comfrontiersin.org
Overview of Boc-5-bromo-DL-tryptophan as a Key Research Intermediate and Building Block
This compound is a synthetically modified amino acid that combines two key features: the bulky, aromatic indole (B1671886) ring of tryptophan halogenated at the 5-position with a bromine atom, and a tert-butoxycarbonyl (Boc) protecting group on the amino-terminus. This specific combination makes it a highly valuable research tool.
The "Boc" group is a protecting group commonly used in peptide synthesis. It prevents the amino group from participating in unwanted reactions while the carboxyl group of another amino acid is being coupled. alfa-chemistry.comnih.gov The bromine atom on the indole ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of more complex molecules. researchgate.net
As a result, this compound serves as a key intermediate in the synthesis of various bioactive compounds and peptides. chemimpex.comgoogle.com Its structure is foundational for creating novel pharmaceuticals, particularly those targeting neurological pathways, and for engineering proteins to study their structure-function relationships. chemimpex.comnih.gov
Compound Information Tables
The following tables provide key details for the chemical compounds mentioned in this article.
Table 1: this compound and its Parent Compound
| Property | This compound | 5-Bromo-DL-tryptophan |
| Synonyms | 2-[(tert-butoxycarbonyl)amino]-3-(5-bromo-1h-indol-3-yl)propanoic acid | 2-Amino-3-(5-bromo-1H-indol-3-yl)propanoic acid, H-DL-Trp(5-Br)-OH |
| CAS Number | 67308-26-3 chemical-suppliers.euvwr.comvwr.com | 6548-09-0 chemimpex.comchemicalbook.combiosynth.com |
| Molecular Formula | C₁₆H₁₉BrN₂O₄ chemical-suppliers.euvwr.comvwr.com | C₁₁H₁₁BrN₂O₂ chemimpex.combiosynth.com |
| Molecular Weight | 383.25 g/mol vwr.comvwr.com | 283.12 g/mol chemimpex.combiosynth.com |
| Appearance | - | Off-white to light beige crystalline powder chemicalbook.com or Pale yellow or white solid chemimpex.com |
| Melting Point | - | ~264 °C (decomposes) chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(5-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUYEAWOUQONRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401226988 | |
| Record name | 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67308-26-3 | |
| Record name | 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67308-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 5 Bromo Dl Tryptophan and Its Protected Derivatives
Direct Synthesis Approaches to 5-Bromo-DL-tryptophan
Direct synthesis focuses on the introduction of the bromine atom onto the tryptophan scaffold or the construction of the brominated indole (B1671886) ring followed by the addition of the amino acid side chain.
The direct bromination of tryptophan is a common approach to introduce a bromine atom onto the indole ring. The indole nucleus is susceptible to electrophilic substitution, and the position of bromination can be controlled by the choice of reagents and reaction conditions. A common laboratory method involves the use of bromine water to detect tryptophan, which results in a colored product, indicating a reaction has occurred orgsyn.org. For preparative synthesis, more controlled brominating agents are employed. The N-tert-butyloxycarbonyl (Boc) protecting group is often used for the amine functionality during such syntheses rsc.orgchemrxiv.org.
Key reagents for the bromination of indole precursors include N-Bromosuccinimide (NBS), which is a mild and selective brominating agent for electron-rich aromatic rings. The reaction conditions, such as solvent and temperature, are optimized to favor substitution at the C5 position of the indole ring.
Table 1: Comparison of Bromination Reagents for Indole Derivatives
| Reagent | Typical Conditions | Selectivity | Reference |
|---|---|---|---|
| Bromine Water | Aqueous solution | Can lead to multiple products | orgsyn.org |
| N-Bromosuccinimide (NBS) | CH2Cl2 or CCl4, dark, room temp. | Good for C5-bromination | N/A |
An alternative to direct bromination of the completed tryptophan molecule is the synthesis of a pre-brominated indole precursor, followed by the introduction of the alanine side chain. This often involves regioselective alkylation at the C3 position of the indole ring. Palladium-catalyzed methods have been developed for the 2-alkylation of N-protected indoles with α-bromo esters, which demonstrates the possibility of regioselective functionalization of the indole core ccspublishing.org.cnresearchgate.net. While this specific example targets the C2 position, similar principles of transition-metal catalysis can be adapted for C3 alkylation to build the tryptophan side chain.
Controlling regioselectivity between N-alkylation and C-alkylation is a significant challenge in indole chemistry nih.gov. The choice of protecting group on the indole nitrogen, the metal catalyst, and the reaction conditions are crucial factors in directing the alkylation to the desired position to form the carbon skeleton of bromotryptophan beilstein-journals.org.
Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. Flavin-dependent halogenases (FDHs) are enzymes capable of regioselectively halogenating aromatic compounds, including tryptophan nih.gov. These enzymes use readily available halide salts and oxygen, operating under mild, aqueous conditions researchgate.net. For instance, the tryptophan 7-halogenase RebH can be used for the gram-scale production of 7-bromotryptophan when immobilized along with cofactor regenerating enzymes researchgate.netnih.govfrontiersin.org. While this example produces the 7-bromo isomer, other halogenases with different regioselectivity (e.g., for the C5 or C6 position) have been identified and engineered nih.govchemistryviews.org.
Another powerful enzymatic method utilizes tryptophan synthase (TrpS). The β-subunit of this enzyme can catalyze the reaction between a substituted indole (like 5-bromoindole) and L-serine to produce the corresponding L-tryptophan analog chim.it. This approach has been successfully used for the synthesis of various 4-, 5-, 6-, or 7-halo L-tryptophans researchgate.net. Tryptophanase is another enzyme that can catalyze the coupling of halogenated indoles with substrates like S-methyl-L-cysteine to yield halogenated L-tryptophan derivatives tandfonline.comnih.gov.
Table 2: Key Enzymes in the Biocatalysis of Halogenated Tryptophans
| Enzyme | Function | Substrates | Product Example | References |
|---|---|---|---|---|
| Flavin-dependent Halogenase (e.g., RebH) | Regioselective halogenation | Tryptophan, Halide Salt, O2, FADH2 | 7-Bromo-L-tryptophan | nih.govresearchgate.netnih.govfrontiersin.org |
| Tryptophan Synthase (TrpS) | Side chain formation | Halo-indole, L-Serine | 5-Halo-L-tryptophan | chim.itresearchgate.net |
Stereoselective Synthesis and Enantiomeric Resolution Techniques
For many applications, particularly in pharmacology and protein engineering, enantiomerically pure forms of Boc-5-bromo-tryptophan are required. This is achieved either by separating the enantiomers from a racemic mixture or by synthesizing the desired enantiomer directly.
The separation of racemic mixtures (containing both D- and L-enantiomers) is a common strategy to obtain optically pure amino acids. One such method is ultrafiltration using a chiral selector in the solution. For example, racemic tryptophan has been resolved using bovine serum albumin (BSA) as a chiral selector in an ultrafiltration setup . This process relies on the differential binding of the D- and L-enantiomers to the chiral selector, allowing for their separation through a non-chiral membrane. The enantiomeric enrichment is influenced by factors such as pH, the concentration of the chiral selector, and operating pressure . This technique is applicable to tryptophan derivatives like 5-bromotryptophan.
Asymmetric synthesis aims to directly produce a single enantiomer, avoiding the need for resolution. A powerful and widely used strategy involves the use of chiral auxiliaries. The Schöllkopf chiral auxiliary, a bis-lactim ether derived from valine and glycine, is frequently employed for the asymmetric synthesis of α-amino acids acs.orgnih.gov. Alkylation of the lithiated Schöllkopf reagent with a suitable electrophile, such as 5-bromo-3-(chloromethyl)-1H-indole, followed by hydrolysis, yields the desired tryptophan analog with high enantiomeric purity nih.govresearchgate.net.
Another advanced method is the palladium-catalyzed heteroannulation reaction between a substituted o-iodoaniline and a chiral internal alkyne, which itself can be prepared using the Schöllkopf auxiliary researchgate.netacs.org. This approach allows for the large-scale synthesis of optically active ring-substituted tryptophans researchgate.netacs.org. Other asymmetric methods include enantioselective hydrogenation of dehydrotryptophan derivatives using chiral rhodium or iridium catalysts chim.it.
Table 3: Overview of Asymmetric Synthesis Strategies for Tryptophan Analogs
| Method | Key Reagent/Catalyst | Stereocontrol Mechanism | References |
|---|---|---|---|
| Schöllkopf Chiral Auxiliary | (R)- or (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine | Diastereoselective alkylation of the chiral glycine enolate equivalent | acs.orgnih.govresearchgate.net |
| Palladium-Catalyzed Heteroannulation | Pd catalyst, chiral alkyne | Transfer of chirality from the alkyne substrate | researchgate.netacs.org |
Boc-Protection Chemistry: Principles and Application in Synthesis
The introduction of a Boc group to the α-amino function of 5-bromo-DL-tryptophan is a critical step in its synthetic manipulation, preventing unwanted side reactions during subsequent transformations. This section explores the fundamental mechanistic principles of Boc-protection, specific methodologies for the synthesis of N-Boc-5-bromo-DL-tryptophan, and the integration of this strategy within broader orthogonal protection schemes.
General Mechanistic Principles of Boc-Protection for Amino Acid Functional Groups
The protection of an amino group with a Boc moiety proceeds via a nucleophilic acyl substitution reaction. The most common reagent for this transformation is di-tert-butyl dicarbonate, often referred to as Boc anhydride (Boc₂O). The reaction mechanism involves the nucleophilic attack of the amino group of the amino acid on one of the carbonyl carbons of the Boc anhydride. commonorganicchemistry.comcommonorganicchemistry.com This initial attack forms a tetrahedral intermediate.
The reaction is typically carried out in the presence of a base, such as sodium hydroxide, sodium bicarbonate, or an organic base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). wikipedia.org The base serves to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the acidic proton of the resulting carbamic acid. While the reaction can proceed without a base, its presence generally accelerates the reaction and improves yields. commonorganicchemistry.com
The Boc group is prized for its stability under a wide range of conditions, including those involving nucleophiles and bases. organic-chemistry.org However, it is readily cleaved under acidic conditions. The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.comtotal-synthesis.com This protonation facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. commonorganicchemistry.com
Specific Protocols for N-Boc-5-bromo-DL-tryptophan Synthesis and Optimization
The synthesis of N-Boc-5-bromo-DL-tryptophan involves the reaction of 5-bromo-DL-tryptophan with di-tert-butyl dicarbonate. A general and effective method involves dissolving 5-bromo-DL-tryptophan in a mixed solvent system, such as aqueous dioxane or tetrahydrofuran (THF), in the presence of a base.
A typical laboratory-scale protocol is as follows:
5-bromo-DL-tryptophan is dissolved in a mixture of dioxane and water.
A base, such as sodium hydroxide, is added to the solution to adjust the pH and deprotonate the amino group.
Di-tert-butyl dicarbonate (Boc₂O), typically in a slight excess, is then added to the reaction mixture.
The reaction is stirred at room temperature for a specified period, often monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.
Upon completion, the reaction mixture is worked up by removing the organic solvent, acidifying the aqueous solution to precipitate the product, and then extracting the product with an organic solvent like ethyl acetate.
The final product is then purified, for example, by column chromatography.
Optimization of this reaction involves several key parameters that can be adjusted to maximize the yield and purity of the desired product.
Interactive Data Table: Optimization Parameters for N-Boc-5-bromo-DL-tryptophan Synthesis
| Parameter | Variable | Typical Range/Options | Effect on Reaction |
| Solvent System | Ratio of organic solvent to water | 1:1 to 2:1 Dioxane:Water or THF:Water | Affects solubility of reactants and can influence reaction rate. |
| Base | Type and Stoichiometry | NaOH, NaHCO₃, TEA (1-2 equivalents) | Influences the deprotonation of the amine and can affect reaction kinetics and side reactions. |
| Boc Anhydride | Stoichiometry | 1.1 to 1.5 equivalents | A slight excess ensures complete reaction of the starting material. |
| Temperature | Reaction Temperature | 0°C to Room Temperature | Lower temperatures can improve selectivity and reduce side reactions, while room temperature often provides a faster reaction rate. |
| Reaction Time | Duration of Stirring | 2 to 24 hours | Monitored by TLC to ensure completion. |
| pH of Workup | Acidity during product precipitation | pH 2-3 | Crucial for protonating the carboxylic acid and precipitating the product while keeping the Boc group intact. |
Careful control of these parameters is essential for achieving high yields and minimizing the formation of byproducts, such as the double Boc-protected product or side reactions involving the indole ring.
Integration of Boc-Protection in Orthogonal Protecting Group Strategies
In the synthesis of complex molecules derived from 5-bromo-DL-tryptophan, it is often necessary to protect multiple functional groups. An orthogonal protecting group strategy is employed to selectively deprotect one functional group in the presence of others. total-synthesis.com This is achieved by using protecting groups that are removed under different chemical conditions.
The Boc group, being acid-labile, is a key component of many orthogonal strategies. It is orthogonal to several other common protecting groups, including:
Fmoc (9-fluorenylmethyloxycarbonyl) group: This group is base-labile and is commonly used to protect the α-amino group in solid-phase peptide synthesis. The Boc group is stable to the basic conditions used to remove Fmoc, and vice-versa. total-synthesis.com
Cbz (Carboxybenzyl) or Z group: This group is removed by catalytic hydrogenation. The Boc group is stable under these conditions. total-synthesis.com
Alloc (Allyloxycarbonyl) group: This group is removed by transition metal catalysis, typically using a palladium catalyst. The Boc group is also stable to these conditions. total-synthesis.com
For a molecule like 5-bromo-DL-tryptophan, an orthogonal strategy might involve:
Protection of the α-amino group with Boc: As described above, this is achieved using Boc anhydride.
Protection of the carboxylic acid: This can be achieved by forming an ester, for example, a methyl or benzyl ester. A benzyl ester (OBn) is particularly useful as it can be removed by hydrogenolysis, a condition to which the Boc group is stable.
Protection of the indole nitrogen: The indole nitrogen of tryptophan can be susceptible to side reactions under certain conditions. While often left unprotected, it can be protected with groups like the formyl (For) group or even another Boc group under specific conditions, although this can be more challenging.
Interactive Data Table: Orthogonal Protecting Group Strategies for 5-Bromo-DL-tryptophan
| Functional Group | Protecting Group | Deprotection Condition | Orthogonal To |
| α-Amino Group | Boc | Acid (e.g., TFA, HCl) | Fmoc (Base), Cbz (H₂/Pd), Alloc (Pd(0)) |
| Carboxylic Acid | Benzyl ester (OBn) | Hydrogenolysis (H₂/Pd) | Boc (Acid), Fmoc (Base) |
| Carboxylic Acid | Methyl ester (OMe) | Saponification (Base) | Boc (Acid), Cbz (H₂/Pd) |
| Indole Nitrogen | Formyl (For) | Basic or acidic hydrolysis | Boc (under specific conditions) |
By strategically choosing a combination of these protecting groups, a chemist can selectively manipulate different parts of the 5-bromo-DL-tryptophan molecule, enabling the synthesis of complex peptides and other derivatives with high precision and control.
Role of Boc 5 Bromo Dl Tryptophan in Advanced Peptide and Protein Chemistry
Investigation of Post-Translational Halogenation
Research into Halogenation as a Natural Post-Translational Modification
Halogenation represents a significant natural post-translational modification, a process where halogen atoms are incorporated into molecules after their initial synthesis. This modification can dramatically alter the physicochemical properties and biological activity of peptides and proteins nih.gov. While halogenation of various amino acids occurs in nature, the specific bromination of tryptophan residues is a noteworthy example discovered in bioactive peptides.
A pivotal discovery in this area was the identification of L-6-bromotryptophan in peptides isolated from the venom of carnivorous marine cone snails, specifically Conus imperialis and Conus radiatus researchgate.net. One such peptide from Conus radiatus, named bromosleeper peptide, was found to contain L-6-bromotryptophan and induces a sleep-like state in mice researchgate.net. This finding provided concrete evidence of tryptophan bromination as a naturally occurring post-translational modification in the animal kingdom.
The enzymatic machinery responsible for such modifications involves a class of enzymes known as halogenases. Flavin-dependent halogenases (FDHs) are particularly crucial as they catalyze the regioselective halogenation of the tryptophan indole (B1671886) ring at specific positions (C5, C6, or C7) nih.govrsc.orgnih.gov. This enzymatic precision allows for the generation of specific halogenated tryptophan isomers that can then be incorporated into larger molecules. The study of these natural halogenation processes is driven by the understanding that this modification can impart desirable properties to bioactive peptides, including:
Increased permeability across cell membranes and the blood-brain barrier nih.gov.
Enhanced target affinity and selectivity nih.gov.
Improved metabolic stability and cytotoxicity nih.gov.
Research into these natural pathways provides a blueprint for developing novel peptides with enhanced therapeutic potential.
Synthetic Analogues for Studying Enzymatic Halogenation Pathways
The study of enzymatic halogenation pathways is greatly facilitated by the use of synthetic analogues of natural substrates, such as Boc-5-bromo-DL-tryptophan. The "Boc" (tert-butyloxycarbonyl) group is an amino-protecting group commonly employed in peptide synthesis, which allows for the controlled, stepwise assembly of amino acids into a peptide chain nih.gov.
Scientists utilize tryptophan halogenase (TH) enzymes in vitro to produce halogenated tryptophan derivatives with high regioselectivity nih.govmdpi.com. These enzymes, which are often sourced from bacteria, can be engineered to alter their substrate specificity or to improve their efficiency nih.govmdpi.com. For example, enzymes like PyrH, SttH, and RebH are known to catalyze halogenation at the 5, 6, and 7 positions of the tryptophan indole ring, respectively nih.gov.
Key Tryptophan Halogenase Enzymes
| Enzyme | Source Organism | Halogenation Position |
|---|---|---|
| PyrH | Streptomyces rugosporus | 5-position |
| SttH | Streptomyces toxytricini | 6-position |
| ThHal | Streptomyces violaceusniger | 6-position |
| PrnA | Pseudomonas fluorescens | 7-position |
| RebH | Lechevalieria aerocolonigenes | 7-position |
This table summarizes some of the well-studied tryptophan halogenase enzymes, their microbial sources, and the specific position on the tryptophan indole ring where they catalyze halogenation. nih.gov
Once the halogenated tryptophan is synthesized enzymatically, it is often protected with a Boc group, creating a building block like this compound. This synthetic analogue can then be used in solid-phase peptide synthesis to incorporate a brominated tryptophan residue at a specific position within a peptide sequence.
The use of these synthetic analogues serves multiple research purposes:
Mechanistic Studies: They help in elucidating the precise mechanism of action of halogenase enzymes, including how the enzyme achieves its remarkable regioselectivity rsc.orgfrontiersin.org.
Structure-Activity Relationship (SAR) Studies: By incorporating halogenated tryptophans into peptides, researchers can systematically study how this modification affects the peptide's structure, stability, and biological function.
Development of Novel Bioactive Peptides: The combination of enzymatic halogenation with chemical synthesis provides a powerful tool for creating novel peptides with tailored properties for therapeutic or diagnostic applications nih.govresearchgate.net. This chemo-enzymatic approach allows for the production of derivatives that are difficult to obtain through purely synthetic or biological methods researchgate.netnih.gov.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| L-6-bromotryptophan |
| Tryptophan |
Applications of Boc 5 Bromo Dl Tryptophan As a Biochemical and Mechanistic Probe
Spectroscopic Applications in Protein Dynamics and Ligand Binding
The unique properties of the bromine substituent in Boc-5-bromo-DL-tryptophan make it a powerful tool for elucidating protein structure and dynamics through various spectroscopic techniques.
In the field of protein X-ray crystallography, determining the three-dimensional structure of a protein requires solving the "phase problem." One of the primary methods to overcome this is through the use of heavy atoms. nih.gov A heavy atom is an element with a significantly higher number of electrons than the atoms typically found in proteins (carbon, hydrogen, nitrogen, oxygen, and sulfur). nih.gov The presence of a heavy atom in a protein crystal alters the X-ray diffraction pattern, and this difference can be used to calculate the initial phases required for structure determination. nih.gov
Bromine, with its relatively high atomic number, can serve as an effective heavy atom for phasing. nih.gov By incorporating 5-bromotryptophan into a protein, either through synthesis of peptides or by engineering biosynthetic pathways, the bromine atom provides a strong anomalous signal that can be utilized in techniques like Single-Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD) phasing, particularly at synchrotron beamlines. nih.gov This approach is advantageous as it often provides unbiased phase information, which is crucial for accurate model building, especially for novel protein structures or those with low-resolution diffraction data. nih.gov
Table 1: Comparison of Atoms for Phasing in X-ray Crystallography
| Atom | Atomic Number | Common Use in Phasing | Phasing Method(s) |
| Sulfur (S) | 16 | Intrinsic to proteins (methionine, cysteine) | SAD |
| Bromine (Br) | 35 | Incorporated via analogs like 5-bromotryptophan | SAD, MAD |
| Iodine (I) | 53 | Soaking or co-crystallization | SAD |
| Selenium (Se) | 34 | Incorporated as selenomethionine | SAD, MAD |
This table provides a simplified comparison of atoms commonly used for phasing in protein crystallography.
Halogenated tryptophans, including 5-bromotryptophan, are valuable as spectroscopic probes for studying protein dynamics and ligand binding. The intrinsic fluorescence of tryptophan is highly sensitive to its local environment, making it a natural probe for conformational changes in proteins. nih.govbmglabtech.com The introduction of a halogen atom can further modulate these fluorescent properties.
While fluorinated tryptophans are more commonly highlighted for their use as fluorescent and ¹⁹F NMR probes, the principles extend to other halogenated analogs. anu.edu.au The heavy bromine atom in 5-bromotryptophan can influence the photophysical properties of the indole (B1671886) ring, potentially altering its fluorescence lifetime and quantum yield. These changes can be exploited to monitor protein folding, unfolding, and ligand interactions. bmglabtech.com
In Nuclear Magnetic Resonance (NMR) spectroscopy, the incorporation of halogenated amino acids can provide unique structural insights. While ¹⁹F NMR is a powerful technique due to the high sensitivity of the ¹⁹F nucleus, the presence of a bromine atom can also be detected and used to probe the local environment within a protein. anu.edu.au Changes in the chemical shift of nearby protons or carbons upon ligand binding or conformational changes can provide detailed information about the structure and dynamics at a specific site within the protein.
Investigation of Enzyme Mechanisms and Substrate Specificity
This compound and its deprotected form, 5-bromo-DL-tryptophan, are instrumental in probing the mechanisms and substrate specificities of various enzymes.
Tryptophan is the metabolic precursor to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine). nih.gov The biosynthesis of serotonin involves two key enzymatic steps: the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by tryptophan hydroxylase (TPH), followed by the decarboxylation of 5-HTP to serotonin. nih.gov
5-Bromotryptophan can be used as a substrate analog in biochemical assays to study the enzymes involved in this pathway. By replacing tryptophan with 5-bromotryptophan, researchers can investigate the substrate specificity and catalytic mechanism of TPH. For instance, the rate of hydroxylation of 5-bromotryptophan compared to the natural substrate can provide insights into how modifications on the indole ring affect enzyme binding and turnover. Such studies are crucial for understanding the regulation of serotonin production and for the development of inhibitors or modulators of this pathway. nih.gov The pyridoxal (B1214274) 5'-phosphate-dependent enzyme aromatic-L-amino acid decarboxylase, which converts 5-HTP to serotonin, can also be studied using halogenated tryptophan derivatives to understand its substrate tolerance. mdpi.com
Flavin-dependent halogenases (FDHs) are enzymes that catalyze the regioselective halogenation of aromatic compounds, including tryptophan. nih.govnih.gov These enzymes are of significant interest for their potential use as biocatalysts in environmentally friendly halogenation reactions. nih.gov
5-Bromotryptophan is both a product and a potential substrate for these enzymes. For example, the flavin-dependent halogenase AetF is known to successively brominate tryptophan at the C5 and C7 positions to generate 5,7-dibromotryptophan. iucr.org By using 5-bromotryptophan as a starting substrate, researchers can study the second bromination step in isolation, providing insights into the enzyme's regioselectivity and the structural basis for its catalytic activity. iucr.org Structural studies of FDHs bound to tryptophan or its halogenated analogs have revealed that the orientation of the substrate in the active site is a key determinant of the halogenation position. nih.govnih.gov The study of how enzymes like PyrH, a tryptophan 5-halogenase, and RebH, a tryptophan 7-halogenase, interact with various halotryptophans helps in understanding and potentially engineering their regioselectivity. d-nb.info
Table 2: Regioselectivity of Selected Flavin-Dependent Tryptophan Halogenases
| Enzyme | Native Substrate | Primary Halogenation Position |
| PyrH | Tryptophan | C5 |
| Thal | Tryptophan | C6 |
| RebH | Tryptophan | C7 |
| AetF | Tryptophan | C5 (followed by C7) |
This table summarizes the primary site of halogenation on the tryptophan indole ring for several well-characterized flavin-dependent halogenases.
Tryptophan synthase is an enzyme that catalyzes the final step in the biosynthesis of tryptophan from indole and serine. nih.gov This enzyme has been a target for protein engineering to expand its substrate scope for the production of non-canonical amino acids, including halogenated tryptophans. google.comresearchgate.net
By modifying the β-subunit of tryptophan synthase through directed evolution and rational design, researchers have been able to create variants with enhanced activity towards indole analogs. nih.govgoogle.com For example, engineered versions of tryptophan synthase have shown improved ability to synthesize 5-bromo-L-tryptophan and other halogenated derivatives. nih.govproquest.com These engineered enzymes are valuable tools for the biocatalytic production of these specialized amino acids, which can then be used in the applications described above, such as in spectroscopic studies or as building blocks in peptide synthesis. The ability to produce 5-chlorotryptophan and 5-bromotryptophan in high yields using engineered tryptophan synthase demonstrates the potential of this approach for creating a diverse range of tryptophan analogs. google.com
Mechanistic Studies in Biological Pathways and Signaling
Tracing Tryptophan Metabolic Pathways (e.g., Kynurenine (B1673888) and Serotonin Biosynthesis)
No specific studies were identified that utilize this compound as a tracer molecule to delineate the metabolic fate of tryptophan through the kynurenine or serotonin biosynthesis pathways. Research in this area typically employs isotopically labeled tryptophan (e.g., with ¹³C, ¹⁵N, or ³H) to follow its conversion into various metabolites. The bromine atom at the 5-position of the indole ring could theoretically serve as a label for detection by mass spectrometry or other sensitive analytical techniques. Furthermore, the "Boc" (tert-butyloxycarbonyl) protecting group is commonly used in peptide synthesis and would likely be cleaved in vivo, releasing 5-bromo-DL-tryptophan for metabolic processing. However, published research explicitly detailing this approach is not available.
Examining Amino Acid Transport Mechanisms in Cellular Systems
Information regarding the use of this compound to investigate the mechanisms of amino acid transport into cells is similarly unavailable. Studies on amino acid transporters often utilize radiolabeled amino acids or fluorescently tagged analogs to measure uptake rates and transporter specificity. While 5-bromo-DL-tryptophan, once liberated from the Boc-protected form, would be a substrate for various amino acid transporters, no research could be found that specifically employs this compound to probe transporter function.
Investigation of Neuropharmacological Activities of Tryptophan-Containing Peptides in Model Systems
The incorporation of modified amino acids into peptides is a common strategy in medicinal chemistry to enhance stability, binding affinity, or to probe structure-activity relationships. The introduction of a bromine atom on the tryptophan residue could influence the peptide's conformation and its interaction with biological targets. However, there are no specific reports of this compound being used as a building block to synthesize tryptophan-containing peptides for the express purpose of investigating their neuropharmacological activities in model systems.
Advanced Derivatization Strategies and Functionalization of 5 Bromo Dl Tryptophan for Research Purposes
Further Chemical Modifications of the Indole (B1671886) Ring System
The bromine atom at the C5 position of the indole ring of Boc-5-bromo-DL-tryptophan serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups. These modifications are crucial for tailoring the properties of the amino acid for specific research applications.
The introduction of alkyne groups onto the indole ring of 5-bromotryptophan derivatives is a key strategy for enabling bioorthogonal labeling. This modification allows for the subsequent attachment of reporter molecules, such as fluorophores or affinity tags, via "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly specific and can be performed in complex biological environments without interfering with native biochemical processes.
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are commonly employed for the regioselective installation of terminal alkynes at the C5 position of the indole ring, replacing the bromine atom. researchgate.net More recent advancements have focused on the direct C-H alkynylation of indoles, which offers a more atom-economical approach. rsc.org For instance, iridium(III)-catalyzed C-H alkynylation has been shown to be effective for the regioselective introduction of alkyne moieties onto the indole scaffold. nih.gov These methods provide a powerful toolkit for synthesizing 5-alkynyl-tryptophan derivatives that can be incorporated into peptides and proteins for subsequent bioorthogonal functionalization.
| Method | Catalyst/Reagents | Position of Alkynylation | Key Advantages |
|---|---|---|---|
| Sonogashira Coupling | Pd(0) catalyst, Cu(I) co-catalyst, terminal alkyne | C5 (replaces bromine) | Well-established, high yields |
| Direct C-H Alkynylation | Pd(II) or Ir(III) catalyst, directing group may be required | Various positions possible (e.g., C2, C7) | Atom-economical, avoids pre-functionalization |
The synthesis of boron-containing tryptophan derivatives, particularly 5-boronotryptophan, has garnered significant interest due to their potential application in Boron Neutron Capture Therapy (BNCT). acs.orgnih.gov BNCT is a targeted radiation therapy that relies on the accumulation of a non-toxic boron-10 (B1234237) isotope in tumor cells, which, upon irradiation with thermal neutrons, releases high-energy alpha particles that selectively kill the cancer cells. The synthesis of enantiomerically pure L- and D-5-boronotryptophan has been achieved through multi-step chemical syntheses starting from borylated indoles. acs.org Biocatalytic approaches using engineered tryptophan synthase (TrpB) enzymes have also been developed for the efficient synthesis of these compounds from the corresponding boronated indoles and serine. acs.orgnih.gov
Beyond boron, the introduction of other heteroatoms, such as fluorine, chlorine, and iodine, at various positions on the indole ring has been explored to modulate the electronic properties and biological activity of tryptophan analogs. nih.gov These halogenated tryptophans are valuable tools for probing protein structure and function, as the halogen atoms can serve as spectroscopic probes or engage in specific halogen bonding interactions.
| Derivative | Synthetic Approach | Potential Application |
|---|---|---|
| 5-Boronotryptophan | Chemical synthesis from borylated indoles; Biocatalysis with engineered TrpB | Boron Neutron Capture Therapy (BNCT) |
| 5,6-Dibromotryptophan | Bromination of 6-bromoisatin (B21408) followed by multi-step synthesis | Building block for peptide synthesis |
| 5-Fluorotryptophan | Biocatalysis with tryptophan synthase | 19F NMR studies of protein structure and dynamics |
Chiral Derivatization for Advanced Stereochemical Analysis
The biological activity of tryptophan derivatives is often highly dependent on their stereochemistry. Therefore, the development of robust methods for the enantiomeric analysis of 5-bromo-DL-tryptophan and its derivatives is crucial for their application in biological research.
The separation and quantification of the D- and L-enantiomers of 5-bromotryptophan in complex biological samples present a significant analytical challenge. High-performance liquid chromatography (HPLC) using chiral stationary phases is a widely used technique for this purpose. Alternatively, pre-column derivatization with a chiral derivatizing agent to form diastereomers that can be separated on a conventional achiral stationary phase is another common approach.
Enzymatic methods also offer a high degree of stereoselectivity for enantiomeric analysis. For instance, D-aminoacylases can be used for the kinetic resolution of racemic mixtures of N-acetyl-5-bromo-DL-tryptophan, selectively hydrolyzing the N-acetyl group from the D-enantiomer. researchgate.net The resulting mixture of D-5-bromotryptophan and N-acetyl-L-5-bromotryptophan can then be readily separated. Mass spectrometry-based methods, involving the formation of diastereomeric complexes with a chiral selector in the gas phase, have also been developed for the enantiomeric analysis of amino acids. ucdavis.edu
Design and Synthesis of Bioorthogonal Conjugation Handles
The ability to selectively attach probes or other molecules to biomolecules with high precision is a cornerstone of modern chemical biology. 5-Bromotryptophan can be derivatized to include bioorthogonal handles, which are functional groups that react selectively with a partner functional group under physiological conditions.
Derivatives of 5-bromotryptophan can be synthesized to incorporate a variety of bioorthogonal handles, such as azides, alkynes, and strained alkenes. These functionalized amino acids can then be incorporated into peptides or proteins using solid-phase peptide synthesis or genetic code expansion techniques. The incorporated handle then serves as a point of attachment for a wide range of molecules, including fluorophores for imaging, polyethylene (B3416737) glycol (PEG) for improving pharmacokinetic properties, or cytotoxic drugs for targeted therapy. princeton.edu
For example, an alkyne-modified 5-bromotryptophan derivative can be incorporated into a protein and subsequently labeled with an azide-containing fluorescent dye via a CuAAC reaction. springernature.comresearchgate.net This strategy allows for the site-specific fluorescent labeling of proteins for imaging studies in living cells. Similarly, other bioorthogonal reactions, such as the inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, can be employed for the selective functionalization of biomolecules containing appropriately modified 5-bromotryptophan residues. mdpi.com These strategies provide powerful tools for studying the function and dynamics of biomolecules in their native environment.
Future Research Avenues and Perspectives for Boc 5 Bromo Dl Tryptophan
Development of Novel Tryptophan-Based Chemical Tools for Cellular and Molecular Probing
The functionalization of biomolecules with probes that allow for their visualization and characterization within a cellular context is a cornerstone of modern chemical biology. Boc-5-bromo-DL-tryptophan serves as an excellent starting material for the creation of a new generation of tryptophan-based chemical tools.
Fluorescent Probes: The bromine atom on the indole (B1671886) ring provides a reactive handle for synthetic modification. Through cross-coupling reactions, various fluorophores can be attached to the tryptophan scaffold. The resulting fluorescent tryptophan analogs could be incorporated into peptides or used in cell-based assays to study biological processes. The development of tryptophan derivatives with unique photophysical properties, such as large Stokes shifts and altered fluorescence lifetimes, would be of particular interest for multicolor imaging experiments. researchgate.net
Photo-cross-linking Probes: The indole nucleus can be chemically modified to incorporate photo-activatable groups. This compound can be synthetically converted into derivatives containing functionalities like diazirines or benzophenones. Once incorporated into a peptide or protein, these probes can be activated by light to form covalent bonds with interacting biomolecules, allowing for the identification of binding partners and the mapping of interaction interfaces.
Biotin (B1667282) and Affinity Tags: The bromine atom can be substituted with various tags, such as biotin, through nucleophilic substitution or cross-coupling reactions. Biotinylated tryptophan derivatives, when incorporated into a molecule of interest, can be used for affinity purification and enrichment of binding partners from complex biological mixtures, facilitating proteomic studies.
A key advantage of using tryptophan-based probes is their structural similarity to the natural amino acid, which can minimize perturbations to the biological system under investigation. nih.gov The site-specific incorporation of these novel probes into proteins, using techniques like amber suppression, would provide powerful tools to study protein localization, dynamics, and interactions in living cells. nih.govnih.gov
| Probe Type | Potential Modification of this compound | Application |
| Fluorescent Probe | Suzuki or Sonogashira coupling to attach a fluorophore | Cellular imaging, FRET studies |
| Photo-cross-linking Probe | Introduction of a diazirine or benzophenone (B1666685) moiety | Mapping protein-protein or protein-nucleic acid interactions |
| Affinity Tag | Substitution of bromine with a biotin or other affinity handle | Pull-down assays, identification of binding partners |
Advanced Applications in Integrative Molecular and Structural Biology
Integrative structural biology combines data from multiple experimental techniques to generate comprehensive models of macromolecular assemblies. The unique properties of bromine in this compound make it a valuable tool for several of these techniques.
X-ray Crystallography: The bromine atom is a relatively heavy atom that can be used for phasing in X-ray crystallography. The incorporation of 5-bromotryptophan into a protein can provide the necessary phasing information to solve its three-dimensional structure, particularly for proteins that are difficult to crystallize or for which heavy-atom derivatives are challenging to prepare.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The bromine atom can influence the local electronic environment, which can be detected by NMR spectroscopy. scielo.br Site-specific incorporation of 5-bromotryptophan can serve as a probe to study protein dynamics and conformational changes. scielo.br Furthermore, the bromine atom can be used to generate distance restraints in paramagnetic relaxation enhancement (PRE) NMR experiments, providing valuable information for structure determination and the study of protein-ligand interactions. mdpi.comnih.gov
Cross-linking Mass Spectrometry (XL-MS): While the bromine atom itself is not a cross-linker, its presence provides a unique mass signature. This compound can be used as a building block to synthesize peptides containing this modified amino acid. These peptides can then be used in cross-linking studies with reagents that react with other amino acid side chains. nih.govmdpi.com The mass shift introduced by the bromine atom would aid in the identification of cross-linked peptides by mass spectrometry, facilitating the determination of protein-protein interaction networks and the architecture of large protein complexes. nih.govmdpi.com
The ability to introduce a specific, identifiable atom at a defined position within a biomolecule is a powerful strategy in structural biology. This compound provides a convenient and versatile means to achieve this, paving the way for more detailed and accurate structural models of complex biological systems.
| Technique | Role of Bromine in 5-bromotryptophan | Information Gained |
| X-ray Crystallography | Heavy atom for phasing | 3D structure of proteins |
| NMR Spectroscopy | Perturbation of local electronic environment, paramagnetic probe anchor | Protein dynamics, conformational changes, ligand binding |
| Cross-linking Mass Spectrometry | Unique mass signature | Protein-protein interaction networks, quaternary structure |
Interdisciplinary Research Bridging Synthetic Organic Chemistry and Biochemical System Studies
The full potential of this compound can be realized through collaborative, interdisciplinary research that combines the expertise of synthetic organic chemists and biochemists.
Synthesis of Novel Bioactive Peptides: this compound is an ideal building block for the solid-phase synthesis of novel peptides. nih.govresearchgate.net The bromine atom can be left unmodified to study the effect of halogenation on peptide structure and function, or it can be used as a point for further chemical diversification. Synthetic chemists can create libraries of peptides with different modifications at the 5-position of the tryptophan residue, which can then be screened by biochemists for a wide range of biological activities, including antimicrobial, anticancer, or enzyme inhibitory properties.
Probing Enzyme Mechanisms: Many enzymes metabolize tryptophan. chemistryviews.org By incorporating 5-bromotryptophan into the substrate of a tryptophan-metabolizing enzyme, researchers can study the enzyme's mechanism. The bromine atom can act as a spectroscopic probe or can alter the electronic properties of the indole ring, potentially affecting the rate of the enzymatic reaction. Such studies can provide valuable insights into enzyme catalysis and can guide the design of novel enzyme inhibitors.
Development of Biocatalysts: The enzymes involved in the biosynthesis of halogenated natural products are of great interest for their potential use as biocatalysts. Studying how these enzymes recognize and process substrates like 5-bromotryptophan can provide information for protein engineering efforts aimed at creating novel biocatalysts with altered substrate specificity or reactivity. This could lead to more environmentally friendly and efficient methods for the synthesis of complex organic molecules.
The synergy between synthetic chemistry and biochemistry is crucial for advancing our understanding of biological systems and for developing new therapeutic and diagnostic tools. This compound stands as a prime example of a chemical tool that can bridge these disciplines, fostering innovative research at the interface of chemistry and biology.
| Research Area | Contribution of Synthetic Chemistry | Contribution of Biochemistry |
| Bioactive Peptide Development | Synthesis of peptide libraries with diverse modifications | Screening for biological activity, structure-activity relationship studies |
| Enzyme Mechanism Studies | Synthesis of 5-bromotryptophan-containing substrates | Kinetic and spectroscopic analysis of enzyme reactions |
| Biocatalyst Development | Providing novel substrates for enzymatic reactions | Characterization and engineering of halogenating enzymes |
Q & A
Q. What are the critical steps and methodological considerations for synthesizing Boc-5-bromo-DL-tryptophan with high purity?
To synthesize this compound, researchers must:
- Protect the amino group : Use tert-butoxycarbonyl (Boc) protection to prevent unwanted side reactions during bromination .
- Bromination : Optimize reaction conditions (e.g., solvent, temperature, stoichiometry of brominating agents like N-bromosuccinimide) to selectively brominate the 5-position of the indole ring .
- Deprotection and purification : Remove the Boc group under acidic conditions and purify the product using techniques like recrystallization or reverse-phase HPLC. Monitor purity via NMR (e.g., verifying the absence of unreacted starting material) and mass spectrometry .
Q. Which analytical techniques are most effective for characterizing this compound, and what parameters should be prioritized?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm bromination at the 5-position and assess stereochemical integrity. Compare chemical shifts with literature data for similar tryptophan derivatives .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection to determine purity. Optimize mobile phase composition (e.g., acetonitrile/water with trifluoroacetic acid) for baseline separation of impurities .
- Mass Spectrometry (MS) : Confirm molecular weight using electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the role of this compound in modulating indoleamine 2,3-dioxygenase (IDO) activity in immune response models?
Methodological considerations:
- In vitro enzyme assays : Measure IDO activity by quantifying the conversion of tryptophan to kynurenine using HPLC or spectrophotometry. Include this compound at varying concentrations to assess competitive inhibition .
- Cell-based models : Use dendritic cells or macrophages treated with interferon-γ to upregulate IDO. Monitor T-cell proliferation in co-culture systems to evaluate functional immune suppression .
- In vivo models : Administer the compound to pregnant mice (as in ) and compare fetal rejection rates with controls. Measure serum tryptophan and kynurenine levels to correlate with IDO activity .
Q. What strategies can resolve contradictory data on the stability of this compound under varying pH and temperature conditions?
To address inconsistencies:
- Systematic stability studies : Incubate the compound in buffers across a pH range (2–12) and temperatures (4°C, 25°C, 37°C). Sample at intervals (0, 24, 48 hours) and analyze degradation products via HPLC-MS .
- Statistical modeling : Apply multivariate analysis (e.g., ANOVA) to identify significant factors (pH, temperature, ionic strength) affecting stability. Use accelerated stability testing (e.g., Arrhenius equation) to predict shelf-life .
Q. How can researchers optimize the enantiomeric resolution of this compound for chiral pharmacological studies?
Approaches include:
- Chiral chromatography : Use polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol. Adjust flow rate and column temperature to improve separation .
- Derivatization : Convert the compound to diastereomers using chiral derivatizing agents (e.g., Marfey’s reagent) followed by reverse-phase HPLC analysis .
Q. What experimental frameworks are recommended to study the compound’s interaction with plasma proteins or metabolic enzymes?
- Protein binding assays : Use equilibrium dialysis or ultrafiltration to measure binding affinity to human serum albumin. Analyze free vs. bound fractions via LC-MS .
- Metabolic stability assays : Incubate the compound with liver microsomes or hepatocytes. Quantify parent compound depletion and metabolite formation using tandem MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
